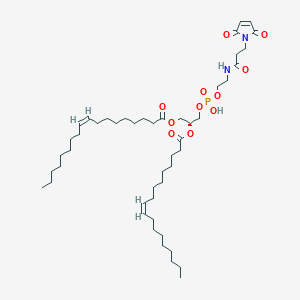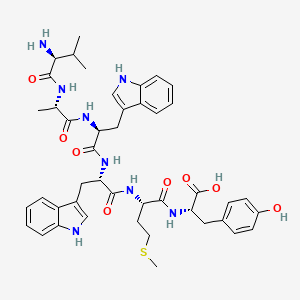
H-His-D-Phe-Arg-Trp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-His-D-Phe-Arg-Trp-OH is a tetrapeptide composed of histidine, D-phenylalanine, arginine, and tryptophan. This compound is known for its role in various biological processes, particularly in the melanocortin system, which is involved in regulating energy homeostasis, pigmentation, and other physiological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-His-D-Phe-Arg-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using piperidine.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-His-D-Phe-Arg-Trp-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The disulfide bonds in peptides can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different biological activities
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified biological activities
Aplicaciones Científicas De Investigación
H-His-D-Phe-Arg-Trp-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in the melanocortin system, particularly in energy homeostasis and pigmentation.
Medicine: Potential therapeutic applications in metabolic disorders and skin pigmentation treatments.
Industry: Utilized in the development of peptide-based drugs and cosmetic products
Mecanismo De Acción
H-His-D-Phe-Arg-Trp-OH exerts its effects by interacting with melanocortin receptors (MC1R-MC5R). These receptors are G protein-coupled receptors (GPCRs) that signal through the Gαs pathway, increasing cyclic adenosine monophosphate (cAMP) production upon activation. The compound’s specific interactions with MC3R and MC4R are crucial for its role in regulating energy homeostasis and appetite .
Comparación Con Compuestos Similares
Similar Compounds
Ac-His-Arg-(pI)DPhe-Tic-NH2: A tetrapeptide with a similar structure but different biological activity.
His-D-Trp-Ala-Trp-D-Phe-Lys-NH2: A hexapeptide known for its growth hormone-releasing activity
Uniqueness
H-His-D-Phe-Arg-Trp-OH is unique due to its specific sequence and its role in the melanocortin system. Its ability to selectively interact with MC3R and MC4R makes it a valuable compound for studying metabolic disorders and developing targeted therapies .
Propiedades
Fórmula molecular |
C32H40N10O5 |
|---|---|
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26+,27-/m0/s1 |
Clave InChI |
CAYNQHPLZNPBIO-HDLKCZAISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


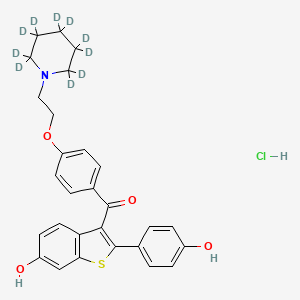

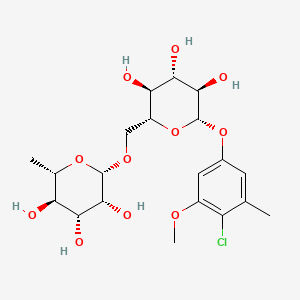

![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
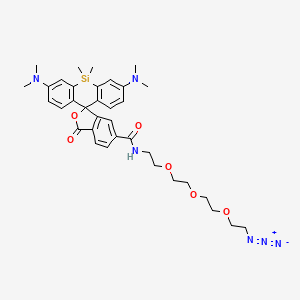
![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
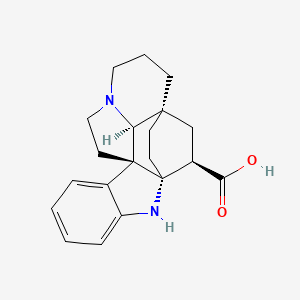

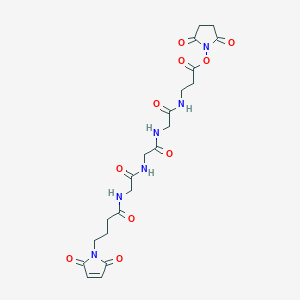
![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)
